molecular formula C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N B1146313 Carbovir Triphosphate Triethylamine Salt CAS No. 1391048-07-9

Carbovir Triphosphate Triethylamine Salt

カタログ番号: B1146313
CAS番号: 1391048-07-9
分子量: 487.19
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbovir Triphosphate Triethylamine Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N and its molecular weight is 487.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Efficacy in HIV Treatment

  • Abacavir Metabolism and Antiviral Activity : Abacavir, metabolized into Carbovir Triphosphate (CBV-TP), serves as a potent inhibitor of HIV reverse transcriptase, crucial for its antiviral efficacy. The pharmacokinetics of abacavir suggest that its rapid absorption and bioavailability facilitate its conversion to CBV-TP, highlighting the critical role of Carbovir Triphosphate in the drug's antiviral mechanism. CBV-TP's long elimination half-life supports once-daily dosing, contributing to abacavir's effectiveness in HIV therapy (Yuen, Weller, & Pakes, 2008).

  • Clinical Potential in HIV Infection : The clinical efficacy of abacavir, attributable to Carbovir Triphosphate, extends to significant reductions in HIV RNA levels and prolonged viral suppression in patients, offering a robust treatment strategy in HIV-infected individuals. This underscores Carbovir Triphosphate's role in enhancing viral load control, further establishing its significance in HIV treatment regimes (Hervey & Perry, 2000).

Resistance and Drug Interaction

  • HCV Drug Resistance : The study on cytomegalovirus (CMV) drug resistance and treatment strategies reflects the broader implications of antiviral resistance, which can also be relevant to the application of Carbovir Triphosphate in HIV treatment. Understanding mechanisms of resistance and exploring experimental antiviral compounds could inform strategies to manage and mitigate resistance development in HIV therapies (Chou, 2015).

作用機序

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carbovir Triphosphate Triethylamine Salt involves the conversion of Carbovir to its triphosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Carbovir", "Adenosine triphosphate (ATP)", "Triethylamine", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Carbovir is converted to its monophosphate form using ATP and NaOH as a catalyst.", "Step 2: The monophosphate form is then converted to its diphosphate form using ATP and HCl as a catalyst.", "Step 3: The diphosphate form is then converted to its triphosphate form using ATP and NaOH as a catalyst.", "Step 4: Triethylamine is added to the triphosphate form to form the salt.", "Step 5: The salt is purified using a combination of MeOH and H2O." ] }

CAS番号

1391048-07-9

分子式

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N

分子量

487.19

同義語

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。